molecular formula C14H16O8S2 B15042076 Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide

Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide

Cat. No.: B15042076
M. Wt: 376.4 g/mol
InChI Key: LTCSYAOAYYRGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a complex organic compound with the molecular formula C16H21NO8S2. This compound is known for its unique structure, which includes a dithiane ring and multiple ester groups. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide typically involves the reaction of phenyl-substituted dithiane with dimethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring to a more reduced form.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ester derivatives .

Scientific Research Applications

Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The dithiane ring can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering metabolic pathways. The ester groups can also participate in hydrolysis reactions, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(4-hydroxy-3-methoxyphenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
  • Dimethyl 5-(4-chloro-phenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide
  • Dimethyl 5-(4-dimethylamino-phenyl)-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide

Uniqueness

Dimethyl 5-phenyl-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research settings where specific interactions and activities are desired .

Properties

Molecular Formula

C14H16O8S2

Molecular Weight

376.4 g/mol

IUPAC Name

dimethyl 1,1,3,3-tetraoxo-5-phenyl-1,3-dithiane-4,6-dicarboxylate

InChI

InChI=1S/C14H16O8S2/c1-21-13(15)11-10(9-6-4-3-5-7-9)12(14(16)22-2)24(19,20)8-23(11,17)18/h3-7,10-12H,8H2,1-2H3

InChI Key

LTCSYAOAYYRGCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(S(=O)(=O)CS1(=O)=O)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.